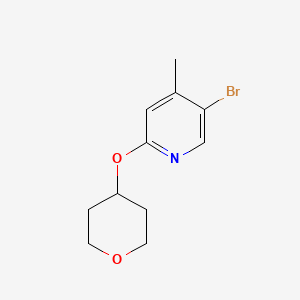

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine

Descripción

5-Bromo-4-methyl-2-(oxan-4-yloxy)pyridine (CAS 494772-07-5) is a pyridine derivative substituted with bromine at the 5-position, a methyl group at the 4-position, and a tetrahydropyran-4-yloxy (oxan-4-yloxy) group at the 2-position. The compound’s molecular formula is C₁₁H₁₃BrNO₂, with a molecular weight of 286.14 g/mol. Its structure combines halogen (bromine), alkyl (methyl), and ether (oxan-4-yloxy) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8-6-11(13-7-10(8)12)15-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLROXLMAHCWMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Nucleophilic Substitution and Cyclization

Overview:

This method involves constructing the pyridine ring with the desired substituents through a sequence of halogenation, nucleophilic substitution, and cyclization steps.

Preparation of 2-Chloropyridine Derivative:

Starting from commercially available 2-hydroxypyridine, chlorination yields 2-chloropyridine.

Reaction: 2-hydroxypyridine + SOCl₂ → 2-chloropyridine.Introduction of the Bromine Atom at the 5-Position:

Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively brominates the 5-position of the pyridine ring.

Reaction conditions: NBS, AIBN, reflux in CCl₄ or acetonitrile.Installation of the 4-Methyl Group:

Alkylation at the 4-position with methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) introduces the methyl substituent.Formation of the Oxan-4-yloxy Group:

The hydroxyl group at the 4-position can be converted into an oxan-4-yloxy group via Williamson ether synthesis.

Reaction: 4-hydroxy-5-bromo-2-methylpyridine + 4-oxan-1-ol (or its derivative) with NaH in DMF.

- Well-established reactions with high selectivity.

- Suitable for scale-up.

- Multiple steps with purification at each stage.

- Requires careful control of regioselectivity.

Preparation via Multi-step Functionalization of 2,6-Dibromopyridine

Overview:

This route starts with 2,6-dibromopyridine, selectively functionalizes the 4-position, and introduces the oxan-4-yloxy group.

Selective Monosubstitution at the 4-Position:

Using directed lithiation or metalation (e.g., n-BuLi) at low temperature, followed by quenching with electrophiles such as methyl iodide for methylation.Bromination at the 5-Position:

Controlled bromination with NBS, exploiting the directing effects of existing substituents.Introduction of the Oxan-4-yloxy Group:

Williamson ether synthesis with 4-oxan-1-ol under basic conditions.Purification and Finalization:

Chromatographic purification yields the target compound.

- High regioselectivity.

- Potential for high yields.

- Requires handling of reactive organolithium reagents.

- Multi-step process with potential for side reactions.

Alternative Route: Using Pre-Functionalized Pyridine Precursors

Overview:

This approach utilizes commercially available or easily synthesized pyridine derivatives bearing the necessary substituents, followed by selective halogenation and etherification.

Starting Material:

5-Bromo-2-methylpyridine or similar derivatives.Etherification:

React with 4-oxan-1-ol derivatives under Williamson conditions to install the oxan-4-yloxy group.Final Bromination:

Selective bromination at the 5-position using NBS in the presence of radical initiators.

- Simplifies synthesis by starting from pre-functionalized pyridines.

- Fewer steps.

- Availability of suitable precursors.

- Potential regioselectivity issues.

Data Table Summarizing Key Conditions and Yields

| Method | Starting Material | Key Reagents | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Method 1 | 2-Hydroxypyridine | SOCl₂, NBS, methyl iodide, Williamson ether reagents | Reflux, radical initiation, basic conditions | 60-75 | Multi-step, high regioselectivity |

| Method 2 | 2,6-Dibromopyridine | n-BuLi, methyl iodide, NBS | Low temp lithiation, controlled bromination | 55-70 | Regioselective, organolithium handling |

| Method 3 | Commercial pyridine derivatives | Etherification, bromination | Mild, room temperature or reflux | 50-65 | Simplified, depends on precursor availability |

Research Findings and Optimization Strategies

Selectivity Control:

Bromination at the 5-position is best achieved using NBS with radical initiators like AIBN, with solvents such as acetonitrile or CCl₄, at controlled temperatures to prevent polybromination.Etherification Efficiency:

Williamson ether synthesis with 4-oxan-1-ol derivatives is optimized under basic conditions (NaH or K₂CO₃), with polar aprotic solvents like DMF or DMSO.Yield Enhancement:

Purification via column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) improves overall yields.Environmental and Industrial Considerations: Use of greener solvents and milder conditions is recommended for scale-up.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound might undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine could have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Possible applications in drug discovery and development.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparación Con Compuestos Similares

Positional Isomers and Substitution Patterns

- 3-Bromo-5-(Oxan-4-Yloxy)Pyridine (CAS 422557-23-1) Key Difference: Bromine at the 3-position instead of 5. Impact: Alters electronic distribution and reactivity. The 3-bromo isomer may exhibit distinct regioselectivity in further functionalization .

Heterocyclic Variants

- 5-Bromo-2-(1-Methylpiperidin-4-Yloxy)Pyrimidine (CAS 1274134-13-2) Key Difference: Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen). Impact: Pyrimidines are more electron-deficient due to the additional nitrogen, affecting solubility and reactivity.

Substituent Modifications

5-Bromo-4-Methyl-2-(Trifluoromethyl)Pyridine (CAS 1010422-51-1)

- Key Difference : Trifluoromethyl (-CF₃) replaces oxan-4-yloxy.

- Impact : The -CF₃ group is strongly electron-withdrawing, reducing the pyridine ring’s electron density compared to the target compound’s oxan-4-yloxy (electron-donating via oxygen). This difference influences reactivity in cross-coupling reactions and acidity of adjacent protons .

- 5-Bromo-4-Methyl-2-(Propan-2-Yl)Pyridine Key Difference: Isopropyl (-CH(CH₃)₂) replaces oxan-4-yloxy. The oxan-4-yloxy group in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents .

Functional Group Variations

- 5-Bromo-2-Methoxy-4-Methyl-3-Nitropyridine Key Difference: Nitro (-NO₂) and methoxy (-OCH₃) substituents. Impact: The nitro group is electron-withdrawing, making the ring highly electron-deficient. This contrasts with the target compound’s methyl (weak electron-donating) and oxan-4-yloxy (moderate electron-donating) groups, which create a balanced electronic profile for selective reactions .

Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Characteristics |

|---|---|---|---|---|

| Target Compound | 286.14 | Br, CH₃, oxan-4-yloxy | Not reported | Moderate polarity (ether group) |

| 3-Bromo-5-(Oxan-4-Yloxy)Pyridine | 286.14 | Br, oxan-4-yloxy (3-position) | Not reported | Similar to target compound |

| 5-Bromo-2-(Trifluoromethyl)Pyridine | 240.02 | Br, -CF₃ | Not reported | Low polarity (-CF₃) |

| 5-Bromo-4-Methoxy-2-MethylPyridine | 216.07 | Br, CH₃, -OCH₃ | Not reported | Higher polarity (methoxy) |

Notes:

- The oxan-4-yloxy group enhances solubility in organic solvents compared to -CF₃ or alkyl groups.

- Melting points for pyridine derivatives typically range from 150–300°C , influenced by molecular symmetry and intermolecular interactions .

Actividad Biológica

5-Bromo-4-methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific biological properties and mechanisms of action. This article reviews the current understanding of its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. The presence of the bromine atom and the oxan-4-yloxy group significantly influence its solubility and reactivity, making it a suitable candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : Like many pyridine derivatives, this compound may inhibit various enzymes involved in critical biochemical pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity. This interaction can influence signaling pathways associated with inflammation and other physiological processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. These compounds have shown efficacy against a range of pathogens, which is crucial in the context of rising antibiotic resistance .

Antitumor Properties

Research indicates that certain pyridine derivatives possess antitumor activity by inhibiting cancer cell proliferation. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-2-(oxan-4-yloxy)pyrimidine | Structure | Potential COX inhibitor; anti-inflammatory effects |

| 3-Methyl-2-(oxan-4-yloxy)pyridine | Structure | Studied for enzyme interactions; potential ligand in biochemical assays |

| 4-Methyl-1H-pyrazolo[4,3-c]pyridine | Structure | Kinase inhibitor; anticancer properties |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in PMC demonstrated that various pyridine derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyridine structure can enhance antimicrobial effectiveness, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

- Antitumor Research : In another case study focusing on pyridine derivatives' antitumor effects, researchers found that certain compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific pathways involved are still being elucidated but suggest a promising avenue for further research into this compound's potential therapeutic applications against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Stille coupling using 2,5-dibromo-4-methylpyridine with a stannylated oxazole derivative in 1,4-dioxane at 90°C under nitrogen, catalyzed by tetrakis(triphenylphosphine)palladium(0) (yields ~33–35%) . Solvent choice (e.g., dioxane vs. DMF) and catalyst loading significantly impact yield. Post-reaction purification via flash column chromatography with ethyl acetate/petroleum ether is recommended.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the pyridine ring. Mass spectrometry (LCMS-ESI) is critical for verifying molecular weight (e.g., [M+H]+ ≈ 272.15 g/mol). Additionally, High-Performance Liquid Chromatography (HPLC) can assess purity, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C. Use desiccants to prevent moisture absorption, as hygroscopicity may degrade the compound. Avoid prolonged exposure to light, which could destabilize the bromine-oxygen bond .

Advanced Research Questions

Q. How can cross-coupling reactions for this compound be optimized to improve yields?

- Methodological Answer : Screen solvents (e.g., acetonitrile vs. dioxane) for polarity and boiling point compatibility. Increase catalyst turnover by adding ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). Use microwave-assisted synthesis to reduce reaction time and minimize side products. Monitor reaction progress via TLC or in situ Raman spectroscopy .

Q. What strategies evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at varying pH (1–10) and temperatures (25–40°C). Use HPLC to quantify degradation products (e.g., debromination or hydrolysis of the oxan-4-yloxy group). Stability-indicating assays should include mass spectrometry to identify breakdown pathways .

Q. How can researchers investigate its biological activity and target interactions?

- Methodological Answer : Employ fluorescence polarization assays to measure binding affinity with neurological targets (e.g., G-protein-coupled receptors). For enzyme inhibition studies, use kinetic assays (e.g., NADH-coupled detection) to monitor activity modulation. Molecular docking simulations (using PyMol or AutoDock) can predict binding modes to guide mutagenesis studies .

Q. What analytical techniques resolve contradictions in reaction product data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.